{[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of chloro and fluoro substituents on a phenoxy and phenyl ring, respectively, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride typically involves multiple steps, including halogenation, nucleophilic substitution, and amination reactions The process begins with the halogenation of a phenol derivative to introduce the chloro and fluoro substituents This is followed by a nucleophilic substitution reaction to attach the phenoxy group
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chloro and fluoro substituents, potentially leading to the formation of dehalogenated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
{[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases where halogenated phenyl derivatives have shown efficacy.
Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of {[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. The presence of chloro and fluoro substituents enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of various biochemical pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
- {[4-chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride
- 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride
Comparison: Compared to similar compounds, {[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride exhibits unique properties due to the specific positioning of the chloro and fluoro substituents. These structural differences can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
1-[2-(3-chloro-4-fluorophenoxy)-5-fluorophenyl]-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF2NO.ClH/c1-18-8-9-6-10(16)2-5-14(9)19-11-3-4-13(17)12(15)7-11;/h2-7,18H,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZXAKDQQGHJNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)OC2=CC(=C(C=C2)F)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.